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molecular formula C12H8N2O B8276044 6H-Benzo[c][2,6]naphthyridine-5-one

6H-Benzo[c][2,6]naphthyridine-5-one

Cat. No. B8276044
M. Wt: 196.20 g/mol
InChI Key: CYFOZQURXNCMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168651B2

Procedure details

Benzo[c][2,6]naphthyridin-5(6H)-one (1.0 eq, 813 mg, 4.15 mmol) was stirred in phosphorus oxychloride (5.0 eq, 2 ml, 21.84 mmol) and acetonitrile (10 ml). The mixture was stirred at reflux for 5 hours. The mixture was poured on ice, and the resulting solid filtered and dried. 5-chlorobenzo[c][2,6]naphthyridine was isolated as a grey solid (459 mg, 52% yield). LCMS (ES): 95% pure, m/z 215 [M+1]+.
Quantity
813 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:10]=[CH:9][CH:8]=[C:7]2[C:2]=1[C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[NH:5][C:6]2=O.P(Cl)(Cl)([Cl:18])=O>C(#N)C>[Cl:18][C:6]1[C:7]2[C:2](=[CH:1][N:10]=[CH:9][CH:8]=2)[C:3]2[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=2[N:5]=1

Inputs

Step One
Name
Quantity
813 mg
Type
reactant
Smiles
C1=C2C3=C(NC(C2=CC=N1)=O)C=CC=C3
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
The mixture was poured on ice
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C3=CN=CC=C13)C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 459 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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